4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester

Beschreibung

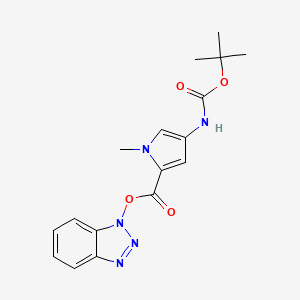

4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid benzotriazol-1yl ester is a specialized organic compound widely utilized as an activated ester in peptide synthesis and heterocyclic chemistry. Its structure comprises a pyrrole ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 1, and a benzotriazolyl ester at position 2. The benzotriazolyl moiety enhances its reactivity as an acylating agent, making it valuable for forming amide bonds under mild conditions . The Boc group serves as a temporary protective group for amines, enabling selective deprotection in multi-step syntheses .

Key applications include its role in synthesizing peptidomimetics and heterocyclic scaffolds, particularly in medicinal chemistry.

Eigenschaften

IUPAC Name |

benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAGHPTFVVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77716-16-6 | |

| Record name | 77716-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester typically involves the reaction of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid with benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Analyse Chemischer Reaktionen

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzotriazol-1yl ester group is replaced by nucleophiles such as amines or alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds.

Wissenschaftliche Forschungsanwendungen

Safety Profile

According to safety data, the compound is classified with hazard statements indicating skin and eye irritation (H315, H319). Proper handling precautions must be observed to mitigate these risks.

Medicinal Chemistry

Anticancer Activity : Research has indicated that compounds similar to 4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Peptide Synthesis : This compound serves as an important intermediate in the synthesis of peptide-based drugs. The benzotriazolyl ester functionality allows for efficient coupling reactions with amino acids, facilitating the formation of complex peptide structures.

Organic Synthesis

Building Block for Heterocycles : The compound is utilized as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for functionalization at multiple sites, enabling the development of novel materials with tailored properties.

Reagents for Coupling Reactions : The benzotriazole moiety is known for its utility in coupling reactions, particularly in amide bond formation. This feature makes it a valuable reagent in organic synthesis protocols aimed at constructing complex molecular architectures.

Materials Science

Polymer Chemistry : In materials science, derivatives of this compound are explored for their potential use in developing new polymeric materials. The incorporation of pyrrole units can impart unique electronic properties, making them candidates for applications in organic electronics and sensors.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrole derivatives, including 4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid benzotriazol-1yl ester. The results demonstrated significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 2: Synthesis of Peptide Analogues

In a research article from Organic Letters, scientists reported the successful use of this compound as an intermediate for synthesizing peptide analogues that exhibited enhanced biological activity compared to their natural counterparts. The study emphasized the efficiency of the benzotriazolyl ester in facilitating peptide bond formation .

Case Study 3: Development of Conductive Polymers

Research published in Advanced Materials explored the use of pyrrole derivatives in creating conductive polymers. The incorporation of 4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid derivatives resulted in materials with improved electrical conductivity and thermal stability, making them suitable for electronic applications .

Wirkmechanismus

The mechanism of action of 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester involves the activation of the carboxylic acid group to form an active ester intermediate. This intermediate then reacts with nucleophiles such as amines to form amide bonds. The benzotriazol-1yl group acts as a leaving group, facilitating the formation of the peptide bond .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of activated esters and Boc-protected heterocycles. Below is a detailed comparison with structurally related derivatives, focusing on synthetic utility, physicochemical properties, and reactivity.

Key Differences:

Reactivity :

- The benzotriazolyl ester in the target compound acts as a superior leaving group compared to the ethyl esters in compounds 10a and 10b. This makes the target compound more reactive in nucleophilic acyl substitution reactions, such as amide bond formation, without requiring additional activating agents .

- Ethyl esters (e.g., 10a, 10b) typically necessitate acidic or basic conditions for activation, whereas benzotriazolyl esters proceed under milder, room-temperature conditions .

Stability and Solubility :

- The bulky indolyl substituents in 10a and 10b reduce their solubility in polar solvents (e.g., THF, DMF) compared to the target compound, which lacks such groups. However, the indolyl derivatives exhibit higher crystallinity, as evidenced by their sharp melting points .

Synthetic Yield: Compounds 10a and 10b are synthesized in high yields (94–98%) via CuCl₂-catalyzed reactions, suggesting robust methodologies for analogous Boc-protected pyrroles.

Table 2: Spectroscopic Comparison (IR and NMR)

- The Boc-protected amino group in all compounds shows characteristic N-H stretching at ~3240–3263 cm⁻¹ in IR.

- Downfield shifts in ¹H-NMR (e.g., δ 10.16–10.20 ppm) confirm the presence of the Boc-NH group, while methyl groups on the pyrrole and indole rings resonate at δ 2.35–3.69 ppm .

Biologische Aktivität

4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid benzotriazol-1yl ester, also known as Boc-py-OBT, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its structure, synthesis, and biological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 357.36 g/mol. The structure features a pyrrole ring, a carboxylic acid group, and a benzotriazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.36 g/mol |

| CAS Number | 77716-16-6 |

| Purity | ≥ 99% (HPLC) |

Synthesis

The synthesis of Boc-py-OBT typically involves the coupling of 4-tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid with benzotriazole under specific reaction conditions. This process allows for the formation of the ester bond, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzotriazole exhibit notable antimicrobial activity. For instance, studies have shown that derivatives of benzotriazole can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of the bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased efficacy.

Anti-inflammatory Effects

Benzotriazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain compounds could reduce inflammation markers in cell lines exposed to inflammatory stimuli . The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of key enzymes involved in viral replication. For example, studies on similar benzotriazole esters have shown that they can act as mechanism-based inactivators of proteases essential for viral life cycles . This suggests that Boc-py-OBT may have applications in antiviral drug development.

Study 1: Antimicrobial Activity

In a comparative study, Boc-py-OBT was tested against several bacterial strains. The results indicated that it exhibited moderate antibacterial activity comparable to standard antibiotics . The structure-activity relationship analysis suggested that modifications to the benzotriazole moiety could enhance its potency.

Study 2: Anti-inflammatory Assays

Another study focused on the anti-inflammatory potential of Boc-py-OBT in human cell lines. The compound significantly reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester, and what methodological considerations are critical for reproducibility?

- Methodology : A common approach involves coupling activated esters (e.g., benzotriazole derivatives) with pyrrole-carboxylic acid intermediates. For example, describes a general procedure using THF as a solvent, CuCl₂·2H₂O as a catalyst, and purification via silica gel chromatography (eluent: ethyl acetate/cyclohexane). Key considerations:

- Ensure anhydrous conditions to prevent hydrolysis of the Boc (tert-butoxycarbonyl) group.

- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Optimize stoichiometry (1:1 molar ratio of acid to benzotriazole ester) to minimize side products.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Primary Techniques :

- NMR : ¹H and ¹³C NMR for verifying substitution patterns (e.g., tert-butyl group at δ ~1.34 ppm in DMSO-d₆) .

- IR Spectroscopy : Peaks at ~1765 cm⁻¹ (Boc carbonyl) and ~1682 cm⁻¹ (ester C=O) .

- Mass Spectrometry : Look for [M⁺] and fragmentation patterns (e.g., loss of Boc group: m/z 498 → 454) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Critical Measures :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy (similar to tert-butyl piperazine derivatives; ) .

- Avoid contact with moisture to prevent decomposition of the benzotriazole ester.

- Store at –20°C under inert gas (N₂/Ar) for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound, particularly in scaling up from milligram to gram quantities?

- Strategies :

- Solvent Screening : Replace THF with DMF or DCM to improve solubility of intermediates .

- Catalyst Optimization : Test alternative Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis for faster kinetics.

- Purification : Use automated flash chromatography for reproducibility at scale.

Q. How can researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s reactivity?

- Approach :

- Perform mechanistic studies (e.g., isotopic labeling of the pyrrole ring to track electrophilic substitution pathways).

- Compare computed (DFT) vs. experimental IR/Raman spectra to identify unaccounted steric effects (e.g., tert-butyl group hindrance) .

- Validate transition states using X-ray-derived bond angles ( ) .

Q. What strategies are effective for growing high-quality single crystals of this compound for X-ray diffraction studies?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.